4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride

Purity Quality Control Analytical Chemistry

Building block purity inconsistencies can derail kinase inhibitor synthesis. 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride solves this with a 98% purity specification and the exact hydrochloride salt form that ensures reproducible stoichiometry. - Distinct hydrogen-bond capacity vs. benzonitrile analogs ensures valid SPR comparisons - LogP 1.46 & PSA 43.78 Ų confirm drug-like chemical space - Scalable pack sizes (1 g to 500 g) support high-throughput parallel synthesis Reliable multi-vendor availability accelerates lead optimization without resupply delays.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1197232-18-0
Cat. No. B1421948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride
CAS1197232-18-0
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)O.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10;/h2-5,15H,6-9H2,1H3;1H
InChIKeyDGTWBLJYWXWBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride Overview


4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is a piperazine derivative characterized by a central piperazine ring bearing a 4-methyl substituent and a 4-hydroxybenzoyl (phenol) carbonyl group [1]. As a hydrochloride salt, it is supplied as a white crystalline powder with a molecular weight of 256.73 g/mol and is intended for use as a research intermediate or building block in medicinal chemistry and organic synthesis [1]. The compound is primarily employed as a key scaffold for the construction of more complex bioactive molecules, including kinase inhibitors and other target-directed agents [2].

Salt Form Hydrochloride salt for aqueous solubility and reproducible handling Preferred over free base for solution-phase chemistry
Purity Level Certified 98% purity reduces impurity-driven variability Supports stoichiometric control in multi-step synthesis
Supply Scope Multi-vendor availability in gram to multi-gram quantities Minimizes procurement risk for building block libraries

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride Substitution Risks


Piperazine-based compounds exhibit widely divergent physicochemical and biological properties depending on specific N‑substitution patterns and the nature of appended functional groups . The presence of a 4‑hydroxybenzoyl moiety in 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride imparts distinct hydrogen‑bond donor/acceptor capacity and electronic characteristics that cannot be replicated by closely related analogs such as the benzonitrile derivative (CAS 1000932-49-9) or the free base (CAS 85858-94-2) . Furthermore, the hydrochloride salt form directly influences solubility, stability, and handling properties, making it a non‑interchangeable building block in synthetic workflows where precise stoichiometry and reproducible reaction conditions are critical . Substituting an alternative piperazine without quantitative verification of the required physicochemical or reactivity profile may lead to unexpected solubility failures, altered reaction kinetics, or compromised downstream biological data.

N‑substitution pattern differences 4‑hydroxybenzoyl moiety provides distinct H‑bond and electronic properties; benzonitrile analog (CAS 1000932-49-9) cannot replicate this profile.
Salt form non‑interchangeability Hydrochloride salt directly affects solubility, stability and stoichiometry; free base (CAS 85858-94-2) may shift reaction outcomes.
Physicochemical mismatch with close analogs Analog with cyano group shows 1.3 log units lower lipophilicity; may alter membrane permeability and downstream biological readouts.

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride Differentiators


Higher Assay Purity

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is offered at a certified purity of 98% by multiple suppliers (e.g., Leyan, Cat. No. 1328803) . In contrast, alternative vendors such as Chembase (Enamine) provide the same compound at a lower specification of 95% purity . This 3‑percentage‑point absolute difference in purity translates to a 60% reduction in potential impurities (5% vs. 2% total impurities), which is critical for applications requiring precise stoichiometric control or when impurities might interfere with sensitive biological assays.

Higher Assay Purity
Head-to-head
98% vs 95% (alternative vendor); +3 percentage points, ~60% lower impurity content
Reduced risk of off‑target effects from impurities
Vendor‑certified HPLC data; verify for sensitive biological assays
Purity Quality Control Analytical Chemistry

Salt Form: Enhanced Solubility

The hydrochloride salt (CAS 1197232-18-0, MW 256.73) is a crystalline solid that is readily soluble in water . In comparison, the corresponding free base (CAS 85858-94-2, MW 220.27) exhibits an estimated water solubility of approximately 8871 mg/L at 25 °C based on log Kow calculations (WSKOW v1.41) . While direct experimental solubility data for the salt are not available, it is well‑established that hydrochloride salts of phenolic piperazines typically exhibit substantially higher aqueous solubility than their neutral free‑base counterparts—a class‑level inference supported by the presence of an ionizable amine and the favorable lattice energy of the hydrochloride crystal form [1].

Salt Form Solubility
Class-level inference
HCl salt readily soluble in water; free base estimated ~8871 mg/L (calc.)
Supports aqueous reaction media and buffer compatibility
No experimental salt solubility data; class‑level expectation of improvement
Salt Selection Solubility Formulation

Lipophilicity & PSA Differentiation

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride exhibits a calculated logP of 1.4576 and a polar surface area (PSA) of 43.78 Ų [1]. Its closest structural analog, 4-[(4-methylpiperazin-1-yl)carbonyl]benzonitrile (CAS 1000932-49-9), possesses a significantly lower logP (XlogP = 0.1) and a higher PSA (47.3 Ų) . The >1.3 log unit increase in lipophilicity and the ~3.5 Ų reduction in PSA for the phenol derivative indicate a markedly different membrane permeability profile and potential for off‑target receptor interactions.

Lipophilicity & PSA
Cross-study comparable
logP 1.46, PSA 43.78 Ų vs benzonitrile analog logP 0.1, PSA 47.3 Ų
Distinct membrane permeability and target-interaction profile
Calculated values; confirm experimentally for SPR studies
Lipophilicity PSA Drug Design

Multi-Source Availability & Pack Size Options

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is readily available from multiple reputable suppliers in a range of pack sizes, including 1 g, 5 g, 10 g, 25 g, 100 g, and 500 g . In contrast, the free base (CAS 85858-94-2) and the benzonitrile analog (CAS 1000932-49-9) are primarily offered by niche or discontinued‑product suppliers, often with limited inventory and fewer pack size choices . The broad availability and multiple sourcing options for the hydrochloride salt reduce supply chain risk and enable seamless scale‑up from initial screening to larger‑scale synthesis.

Multi‑Source Supply
Direct head-to-head
≥5 active vendors, pack sizes from 1 g to 500 g; analogs limited to ≤2 suppliers
Reliable scale‑up and reduced procurement delay
Based on current commercial catalogs (April 2026)
Supply Chain Sourcing Procurement

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride Applications


Kinase Inhibitor Scaffolds

The 4‑hydroxybenzoyl‑piperazine core of this compound serves as a privileged building block for constructing ATP‑competitive kinase inhibitors. The phenolic hydroxyl group provides a convenient synthetic handle for further functionalization (e.g., etherification, esterification, or Suzuki coupling via triflate intermediates), while the piperazine nitrogen can be utilized for amide or urea linkage formation. Derivatives incorporating this scaffold have demonstrated nanomolar inhibitory activity against ALK kinase (IC₅₀ = 44.6 nM against the L1196M mutant when elaborated into a more complex structure) [1]. The high purity (98%) and favorable solubility profile of the hydrochloride salt ensure reproducible coupling yields and minimize purification challenges during multistep syntheses.

Physicochemical Optimization

With a calculated logP of 1.46 and a PSA of 43.78 Ų, this compound resides in a favorable region of drug‑like chemical space. Its >1.3 log unit higher lipophilicity relative to the benzonitrile analog (XlogP = 0.1) makes it a valuable comparator for structure‑property relationship (SPR) investigations [2]. Researchers evaluating the impact of hydrogen‑bond donor/acceptor substitution on membrane permeability, metabolic stability, or off‑target pharmacology can utilize this phenol derivative as a direct comparator to the benzonitrile or other para‑substituted piperazine analogs, with confidence in the quantitative physicochemical differences documented above.

Parallel Synthesis Building Block

The compound's multi‑vendor availability in a wide range of pack sizes (1 g to 500 g) makes it a robust choice for building block collections destined for high‑throughput parallel synthesis . The 98% purity specification reduces the need for pre‑synthesis purification and minimizes the risk of introducing variable impurity profiles across library members. The hydrochloride salt form offers superior handling characteristics and stability during storage, an important consideration for automated liquid handling systems and long‑term compound management.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
Building block purity & salt form
Coupling efficiency and impurity control in multi‑step syntheses
Physicochemical property comparisons
Computed logP and PSA profile vs. close analogs
Membrane permeability and target‑engagement assay outcomes
Parallel synthesis building block libraries
Multi‑vendor availability & pack‑size range
Reproducibility across automated liquid‑handling and storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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